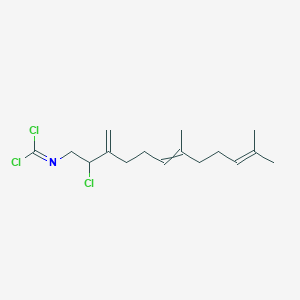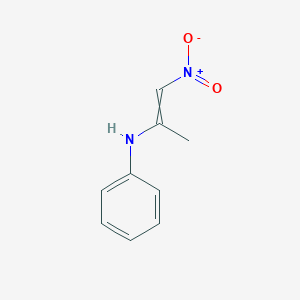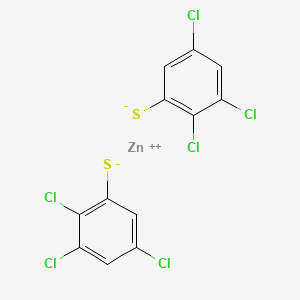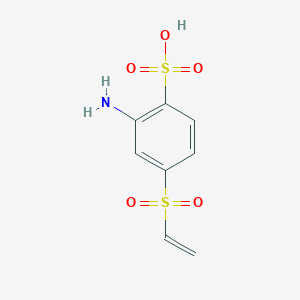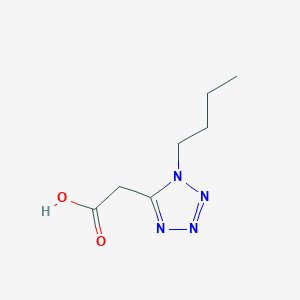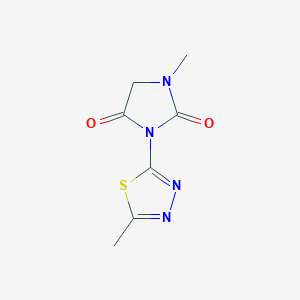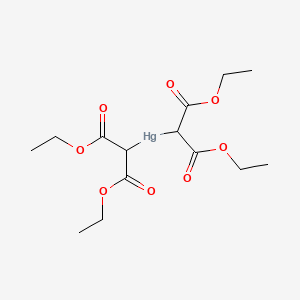
Bis(1,3-diethoxy-1,3-dioxopropan-2-yl)mercury
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(1,3-diethoxy-1,3-dioxopropan-2-yl)mercury is a chemical compound known for its unique structure and properties It consists of a mercury atom bonded to two 1,3-diethoxy-1,3-dioxopropan-2-yl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bis(1,3-diethoxy-1,3-dioxopropan-2-yl)mercury typically involves the reaction of mercury salts with 1,3-diethoxy-1,3-dioxopropan-2-yl derivatives. The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar methods as in laboratory synthesis but optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Bis(1,3-diethoxy-1,3-dioxopropan-2-yl)mercury undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of mercury oxides and other by-products.
Reduction: Reduction reactions can convert this compound into mercury metal and other reduced species.
Substitution: The compound can participate in substitution reactions where the 1,3-diethoxy-1,3-dioxopropan-2-yl groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield mercury oxides, while reduction can produce elemental mercury. Substitution reactions result in the formation of new organomercury compounds with different functional groups.
Applications De Recherche Scientifique
Bis(1,3-diethoxy-1,3-dioxopropan-2-yl)mercury has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and catalysis, facilitating various chemical transformations.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential use in developing new pharmaceuticals and diagnostic agents.
Industry: It is utilized in the production of advanced materials and as a precursor for other organomercury compounds.
Mécanisme D'action
The mechanism by which Bis(1,3-diethoxy-1,3-dioxopropan-2-yl)mercury exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. These interactions can modulate various biochemical pathways and cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bis(1,3-dioxopropan-2-yl)mercury: Lacks the ethoxy groups, leading to different reactivity and applications.
Bis(1,3-diethoxy-1,3-dioxopropan-2-yl)lead: Similar structure but with lead instead of mercury, resulting in distinct chemical properties and uses.
Uniqueness
Bis(1,3-diethoxy-1,3-dioxopropan-2-yl)mercury is unique due to its specific combination of mercury and 1,3-diethoxy-1,3-dioxopropan-2-yl groups, which confer unique reactivity and potential applications in various fields. Its ability to undergo diverse chemical reactions and interact with biological targets makes it a valuable compound for research and industrial purposes.
Propriétés
Numéro CAS |
64451-25-8 |
|---|---|
Formule moléculaire |
C14H22HgO8 |
Poids moléculaire |
518.91 g/mol |
Nom IUPAC |
bis(1,3-diethoxy-1,3-dioxopropan-2-yl)mercury |
InChI |
InChI=1S/2C7H11O4.Hg/c2*1-3-10-6(8)5-7(9)11-4-2;/h2*5H,3-4H2,1-2H3; |
Clé InChI |
NNHBNSIWBZNIRG-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(C(=O)OCC)[Hg]C(C(=O)OCC)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


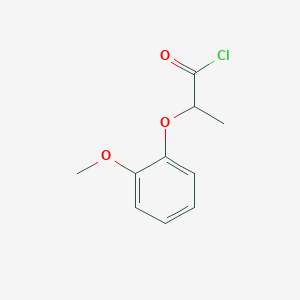
![1,6-Dimethoxybenzo[pqr]tetraphene](/img/structure/B14496730.png)



![4,4'-[1,4-Phenylenebis(dichloromethylene)]dibenzoyl chloride](/img/structure/B14496756.png)
